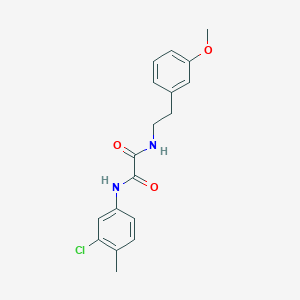

N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide, also known as Ro 64-6198, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. Ro 64-6198 has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.

Wissenschaftliche Forschungsanwendungen

Photoassisted Fenton Reaction for Water Purification

The study by Pignatello and Sun (1995) on the complete oxidation of metolachlor and methyl parathion in water by the photoassisted Fenton reaction indicates the potential of similar chemical structures for environmental applications. This research demonstrates the effectiveness of photoassisted Fenton oxidation as a mild and effective remedy for dilute pesticide wastes, suggesting potential uses for related oxalamide compounds in water purification processes (Pignatello & Sun, 1995).

Novel Synthetic Approaches

Mamedov et al. (2016) developed a novel one-pot synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating the versatility of oxalamide compounds in organic synthesis. This methodology opens up new avenues for the synthesis of anthranilic acid derivatives and oxalamides, showcasing the chemical's utility in creating a range of substances (Mamedov et al., 2016).

Polymer Synthesis and Characterization

Sobolčiak et al. (2013) synthesized a novel cationic polymer that could switch to a zwitterionic form upon light irradiation, demonstrating the potential for N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide and its derivatives in the development of advanced materials with unique properties. Such materials could have applications in DNA condensation and release, as well as in creating antibacterial surfaces (Sobolčiak et al., 2013).

Molecular Structure and Spectroscopic Analysis

Şahin et al. (2015) focused on the molecular characteristics and structural parameters of (2-methoxyphenyl)oxalate, a related compound, to understand its chemical behavior better. The study combines experimental observations with theoretical predictions, providing insights into the properties that govern the chemical behavior of such compounds (Şahin et al., 2015).

Drug Synthesis and Pharmacology

Research on TZT-1027, a cytotoxic dolastatin 10 derivative related to oxalamide structures, highlights the compound's potential in cancer treatment. The phase I study aimed to assess its dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics, offering a glimpse into the medical applications of such chemicals (de Jonge et al., 2005).

Eigenschaften

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-12-6-7-14(11-16(12)19)21-18(23)17(22)20-9-8-13-4-3-5-15(10-13)24-2/h3-7,10-11H,8-9H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOJKNJBPGTMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC(=CC=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3014665.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B3014666.png)

![N-[2-(3-Hydroxyoxan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3014667.png)

![N-[1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3014671.png)

![Ethyl 5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B3014675.png)

![2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B3014680.png)